molecular formula C30H42O7 B3025980 Sartorypyrone B CAS No. 1452396-11-0

Sartorypyrone B

Cat. No. B3025980
CAS RN: 1452396-11-0
M. Wt: 514.6 g/mol
InChI Key: DFAVZYUGRTVMCA-KNUPVKMWSA-N
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Description

Sartorypyrone B is a 2β-acetoxyl analogue of chevalone C . It is derived from the ethyl acetate extract of the culture of Neosartorya tsunodae (KUFC 9213), a fungus associated with marine sponges . This compound demonstrates potent growth inhibitory activity against MCF-7, NCI-H460, and A375-C5 cancer cell lines with GI50 values of 17.8, 20.5, and 25.0 μM, respectively . This indicates its potential in the study of breast adenocarcinoma, non-small cell lung cancer, and melanoma .


Molecular Structure Analysis

The molecular weight of Sartorypyrone B is 514.65 . Its molecular formula is C30H42O7 . The SMILES representation of its structure is CC@@C(C)([C@H]2OC(C)=O)C)(C[C@@H]2OC(C)=O)C@([H])C@CC(C5=O)=C(OC(C)=C5)O4)(CC1)C .


Physical And Chemical Properties Analysis

Sartorypyrone B has a molecular weight of 514.65 and a molecular formula of C30H42O7 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Mechanism of Action

Target of Action

Sartorypyrone B is a pentacyclic meroterpenoid metabolite isolated from Aspergillus (syn. Neosartorya) species . It exhibits strong growth inhibitory activity, having GI50s of 17.8, 20.5, and 25.0 μM, respectively, for MCF-7, NCI-H460, and A375-C5 . These cell lines represent breast adenocarcinoma, non-small cell lung cancer, and melanoma diseases , suggesting that Sartorypyrone B targets these cancer cells.

Mode of Action

coli, S aureus, and E. fecium . This suggests that Sartorypyrone B may interact with these antibiotics to enhance their effectiveness against certain bacterial strains.

Biochemical Pathways

Sartorypyrone B is produced by a previously unidentified cluster of genes responsible for producing sartorypyrones, a chemical made by the fungal pathogen Aspergillus fumigatus . The biosynthetic pathway for sartorypyrones and related natural products has been proposed . .

Result of Action

Sartorypyrone B exhibits strong growth inhibitory activity against certain cancer cell lines . This suggests that the molecular and cellular effects of Sartorypyrone B’s action may involve the inhibition of cell proliferation.

Action Environment

The action of Sartorypyrone B may be influenced by various environmental factors. For instance, the production of Sartorypyrone B by Aspergillus fumigatus may be affected by the conditions of the fungal culture . Additionally, the effectiveness of Sartorypyrone B against its target cells may be influenced by factors such as the presence of other compounds (e.g., antibiotics ) and the physiological state of the cells

properties

IUPAC Name

[(1R,2S,11S,14R,15R,17S,18R,20R)-18-acetyloxy-1,7,11,15,19,19-hexamethyl-5-oxo-8,10-dioxapentacyclo[12.8.0.02,11.04,9.015,20]docosa-4(9),6-dien-17-yl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H42O7/c1-16-13-20(33)19-14-24-28(6)11-9-22-27(4,5)25(36-18(3)32)21(35-17(2)31)15-29(22,7)23(28)10-12-30(24,8)37-26(19)34-16/h13,21-25H,9-12,14-15H2,1-8H3/t21-,22-,23-,24-,25-,28+,29-,30-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAVZYUGRTVMCA-KNUPVKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)C2=C(O1)OC3(CCC4C(C3C2)(CCC5C4(CC(C(C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C2=C(O1)O[C@]3(CC[C@H]4[C@]([C@@H]3C2)(CC[C@@H]5[C@@]4(C[C@@H]([C@@H](C5(C)C)OC(=O)C)OC(=O)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H42O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sartorypyrone B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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